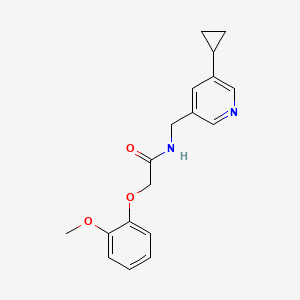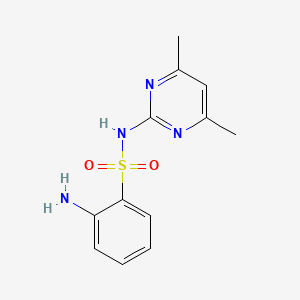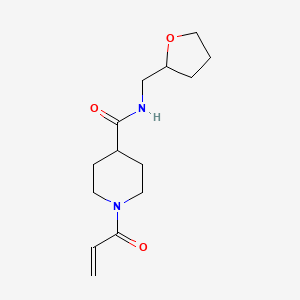
N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide (OPC-31260) is a synthetic compound that belongs to the class of piperidine carboxamides. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death. N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide can also inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation, inhibit cell proliferation, induce apoptosis, and regulate gene expression. N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide can also improve mitochondrial function and reduce mitochondrial damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide is its potential therapeutic applications in various fields. It can also be easily synthesized through a multi-step process. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide. One of the potential applications is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide can also be studied for its potential applications in epigenetic therapy and as a chemosensitizer in cancer therapy. Further studies can also focus on improving its solubility and bioavailability for better pharmacokinetics.
Métodos De Síntesis
N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of piperidine with oxalyl chloride, followed by the reaction of the resulting compound with 2-methyl-2-oxazoline. The final step involves the reaction of the intermediate compound with propargylamine to yield N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various fields. In neuroscience, it has been shown to have neuroprotective effects and can reduce oxidative stress-induced neuronal damage. In cancer research, N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In cardiovascular diseases, N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have cardioprotective effects and can reduce myocardial infarction size.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-2-13(17)16-7-5-11(6-8-16)14(18)15-10-12-4-3-9-19-12/h2,11-12H,1,3-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICSEPLJWLZVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Oxolan-2-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B2510981.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2510983.png)
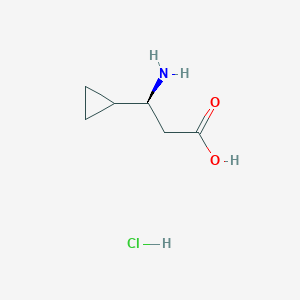
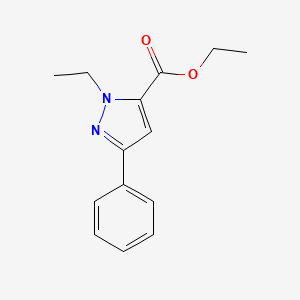
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride](/img/structure/B2510986.png)


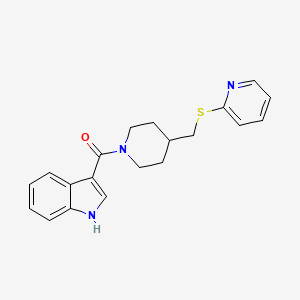
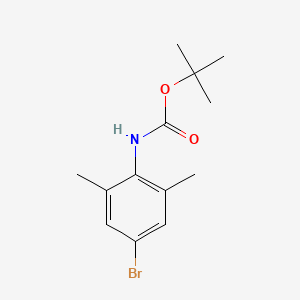
![[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine](/img/structure/B2510996.png)
